

### JR-6 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JR-6	
Cat. No.:	B15620934	Get Quote

An In-depth Technical Guide to **JR-6**: A Ligand Targeting the Hepatitis B Virus Core Protein

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical compound **JR-6**, a known ligand of the Hepatitis B virus (HBV) core protein. This document details its chemical identity, biological target, and potential therapeutic relevance.

### **Chemical Identifiers**

The compound designated as **JR-6** in the RCSB Protein Data Bank is chemically identified as 2-(4-methoxyphenyl)sulfanyl-<del>{N} (2 methyl 5,6 dihydro 4</del>{H}-cyclopenta[c]pyrazol-3-yl)ethanamide.[1] A specific CAS number for **JR-6** has not been identified in the available search results.

A summary of its key chemical identifiers is presented in the table below.



Identifier Type	Value	
Systematic Name	2-(4-methoxyphenyl)sulfanyl- <del>{N}-(2-methyl-5,6-dihydro-4</del> {H}-cyclopenta[c]pyrazol-3-yl)ethanamide	
PDB Ligand ID	JR6	
Molecular Formula	C18H21N3O2S	
SMILES	COc1ccc(cc1)SCC(=O)Nc1c2CCCC2nn1C	
InChI	InChI=1S/C18H21N3O2S/c1-19-17(15-5-3-4-6-16(15)20-19)21-18(23)10-24-14-11-8-13(22-2)9-12-14/h8-9,11-12H,3-6,10H2,1-2H3,(H,21,23)	
InChlKey	Not Available	
CAS Number	Not Available	

## **Biological Target and Significance**

**JR-6** has been identified as a ligand that binds to a mutant of the Hepatitis B virus (HBV) core protein. Specifically, it is found in the crystal structure of the HBV core protein Y132A mutant, which is available in the Protein Data Bank under the accession code 5T2P.[2]

The HBV core protein is a critical component of the virus, playing multiple roles in the viral lifecycle. It is the building block of the viral capsid, which encapsulates the viral DNA and the viral polymerase. Beyond its structural role, the core protein is involved in viral replication, assembly, and pathogenesis. Therefore, targeting the HBV core protein with small molecules like **JR-6** is a promising therapeutic strategy for the treatment of chronic Hepatitis B infection.

# **Experimental Data**

Currently, specific quantitative data on the binding affinity, efficacy, or other experimental parameters of **JR-6** are not available in the public domain based on the conducted searches. The primary available data is the crystal structure of **JR-6** in complex with its target protein.

### **Experimental Protocols**



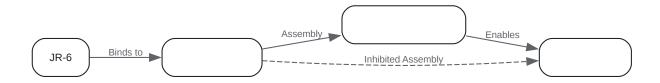
Detailed experimental protocols for the synthesis of **JR-6** or for assays measuring its interaction with the HBV core protein are not readily available in the searched literature. However, the publication associated with the PDB entry 5T2P would likely contain the methodology used for the crystallization of the protein-ligand complex.

# **Signaling Pathway and Mechanism of Action**

The interaction of **JR-6** with the HBV core protein suggests a mechanism of action centered on the disruption of the normal functions of this viral protein. The HBV core protein is essential for the assembly of the viral capsid. Small molecules that bind to the core protein can act as capsid assembly modulators (CAMs). These modulators can interfere with the assembly process in several ways:

- Allosteric Modulation: By binding to a site on the core protein, JR-6 could induce a
  conformational change that prevents the proper assembly of the capsid.
- Interface Disruption: **JR-6** might bind at the interface between core protein dimers, preventing their oligomerization into a complete capsid.
- Misdirection of Assembly: Some CAMs can cause the core protein to assemble into aberrant, non-functional structures.

The disruption of capsid assembly would, in turn, inhibit viral replication and the production of new infectious virus particles. A simplified logical workflow of this proposed mechanism is depicted below.



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Proposed mechanism of action for JR-6.

# **Experimental Workflow for Characterization**

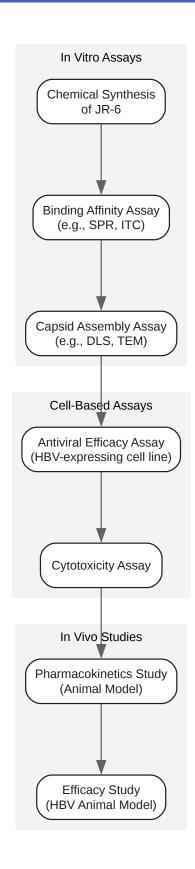






To further characterize the activity of **JR-6**, a series of experiments would be necessary. The following diagram outlines a potential experimental workflow for researchers investigating this compound.





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Experimental workflow for **JR-6** characterization.



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#### References

- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [JR-6 CAS number and chemical identifiers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620934#jr-6-cas-number-and-chemical-identifiers]

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